molecular formula C9H7N3O4 B2597054 2-(Furan-2-carboxamido)oxazole-4-carboxamide CAS No. 1286699-82-8

2-(Furan-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2597054
CAS No.: 1286699-82-8
M. Wt: 221.172
InChI Key: UGZDUUFREQCELF-UHFFFAOYSA-N
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Description

2-(Furan-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a furan ring and an oxazole ring, both of which are heterocyclic structures known for their significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carboxamido)oxazole-4-carboxamide typically involves the condensation of furan-2-carboxylic acid with oxazole-4-carboxylic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carboxamido)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: Both the furan and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted furan and oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-carboxamido)oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide
  • 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
  • 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid

Uniqueness

2-(Furan-2-carboxamido)oxazole-4-carboxamide stands out due to its unique combination of furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c10-7(13)5-4-16-9(11-5)12-8(14)6-2-1-3-15-6/h1-4H,(H2,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZDUUFREQCELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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